tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridin-2-yloxy group, and a tert-butyl ester. Its molecular formula is C14H20N2O3, and it has a molecular weight of 264.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with pyridin-2-yloxy compounds. One common method involves the use of tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a starting material. This compound is reacted with pyridin-2-yloxy methyl iodide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Sodium Hydride (NaH): Used as a base in substitution reactions.
Methyl Iodide: Used as a methylating agent.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of novel organic compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate the exact mechanism of action and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl 3-((pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate include:
- tert-Butyl 3-((3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a pyrrolidine ring with a pyridin-2-yloxy group and a tert-butyl ester. This unique combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 3-(pyridin-2-yloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-7-12(10-17)11-19-13-6-4-5-8-16-13/h4-6,8,12H,7,9-11H2,1-3H3 |
InChI Key |
XVPCQBRLKDMERR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=CC=CC=N2 |
Origin of Product |
United States |
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